molecular formula C13H18FNO3S B3008805 4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride CAS No. 2176151-18-9

4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride

Cat. No. B3008805
CAS RN: 2176151-18-9
M. Wt: 287.35
InChI Key: MERRGGJWPDFIOE-UHFFFAOYSA-N
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Description

AEBSF, also known as Pefabloc SC , is a water-soluble, irreversible serine protease inhibitor with a molecular weight of 239.5 Da . It effectively inhibits several proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin. Its specificity resembles that of the inhibitor PMSF , but AEBSF exhibits greater stability at low pH values .


Molecular Structure Analysis

AEBSF’s molecular formula is C₈H₁₀FNO₂S , and its hydrochloride salt has a molar mass of 239.69 g/mol . The key functional groups include the benzenesulfonyl fluoride moiety and the 2-aminoethyl group. The sulfonyl fluoride functionality is crucial for its inhibitory action against serine proteases .


Physical And Chemical Properties Analysis

  • Solubility : AEBSF is water-soluble, with a solubility of 200 mg/mL .

Mechanism of Action

  • This derivative remains stable except at high pH, where it may undergo hydrolysis .

Future Directions

  • Explore its applications beyond protease inhibition, such as in cholesterol regulation studies .

properties

IUPAC Name

4-[3-(diethylamino)-3-oxopropyl]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3S/c1-3-15(4-2)13(16)10-7-11-5-8-12(9-6-11)19(14,17)18/h5-6,8-9H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERRGGJWPDFIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCC1=CC=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride

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